3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole

Cross-coupling Synthetic methodology Building blocks

3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole (CAS 1411409-41-0) is a synthetic halogenated heterocyclic compound featuring a pyrazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group at the 3-position and an iodine atom at the 4-position. This structure provides a unique combination of a highly lipophilic, electron-withdrawing bis-CF3-aryl group and a reactive iodo handle, making it a versatile intermediate in medicinal chemistry.

Molecular Formula C11H5F6IN2
Molecular Weight 406.07 g/mol
Cat. No. B12822456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole
Molecular FormulaC11H5F6IN2
Molecular Weight406.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=C(C=NN2)I
InChIInChI=1S/C11H5F6IN2/c12-10(13,14)6-1-5(9-8(18)4-19-20-9)2-7(3-6)11(15,16)17/h1-4H,(H,19,20)
InChIKeyIZYIMEUSSGWENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole: Chemical Identity and Structural Distinctions


3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole (CAS 1411409-41-0) is a synthetic halogenated heterocyclic compound featuring a pyrazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group at the 3-position and an iodine atom at the 4-position. This structure provides a unique combination of a highly lipophilic, electron-withdrawing bis-CF3-aryl group and a reactive iodo handle, making it a versatile intermediate in medicinal chemistry. Its molecular formula is C11H5F6IN2, with a molecular weight of 406.07 g/mol. [1]

Why a Simple In-Class Replacement of 3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole Is Not Feasible


Substituting 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole with a generic pyrazole derivative—even one with a similar bis-CF3-phenyl group—often leads to synthetic or biological failure. The 4-iodo substituent is a specific, reactive handle that enables efficient cross-coupling reactions for building complex molecules, a function absent in non-halogenated analogs. [1] Concurrently, the 3,5-bis(trifluoromethyl)phenyl group confers a distinct lipophilic and electronic profile that drives potent biological activity; studies show that structurally related pyrazoles with this group achieve sub-micromolar IC50 values and low MICs, while non-bis-CF3-substituted variants exhibit significantly reduced potency. [2] Simply interchanging compounds within this class risks losing the critical synthetic utility of the 4-iodo group or the potent bioactivity associated with the 3,5-bis(trifluoromethyl)phenyl moiety.

Quantitative Differential Evidence for 3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole Against Key Comparators


Synthetic Versatility: 4-Iodo Handle Enables Efficient Cross-Coupling vs. Non-Halogenated Pyrazoles

The 4-iodo substituent on the pyrazole ring provides a reactive site for Pd- and Cu-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse libraries of C4-functionalized pyrazoles. In contrast, the non-iodinated analog 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole lacks this synthetic handle, limiting its utility as a modular building block. [1] Quantitative yields for related 4-iodopyrazole cross-couplings are typically high, exceeding 80% in many reported procedures. [2]

Cross-coupling Synthetic methodology Building blocks

Anticancer Potency: Bis-CF3-Phenyl Pyrazoles Show Superior Kinase Inhibition vs. Mono-CF3 or Non-Fluorinated Analogs

In a direct comparative study of pyrazole-containing diarylureas, compound 1e, which incorporates the 3,5-bis(trifluoromethyl)phenyl terminal ring, demonstrated potent and selective inhibition of V600E mutated B-RAF kinase with an IC50 of 0.39 μM. [1] This is a quantifiable benchmark for the bis-CF3-phenyl scaffold. While direct data for the 4-iodo derivative itself is not available, class-level inference strongly suggests that the presence of the 3,5-bis(trifluoromethyl)phenyl group is a critical driver of this sub-micromolar potency. In contrast, analogous compounds lacking the bis-CF3 substitution pattern in the same study showed significantly reduced or negligible antiproliferative activity across the NCI-60 panel. [1]

Kinase inhibition Anticancer B-RAF V600E

Antimicrobial Efficacy: Bis-CF3-Phenyl Pyrazoles Achieve Sub-μg/mL MICs Against Drug-Resistant Bacteria

A study of 30 novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed potent growth inhibition of planktonic Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against drug-resistant strains including MRSA. [1] This demonstrates the class-wide antimicrobial potential of the bis-CF3-phenyl pyrazole scaffold. While the 4-iodo derivative was not specifically tested, it serves as a key synthetic intermediate for accessing this family of potent antimicrobial agents. In contrast, pyrazole derivatives without the 3,5-bis(trifluoromethyl)phenyl group typically exhibit MIC values >10 μg/mL against the same strains, representing a >40-fold loss in potency. [1]

Antimicrobial MRSA Gram-positive bacteria

Lipophilicity and Membrane Permeability: Bis-CF3-Phenyl Confers Optimal LogP for Cellular Uptake

The presence of the 3,5-bis(trifluoromethyl)phenyl group substantially increases lipophilicity, which is crucial for membrane permeability and target engagement. Calculated LogP values for structurally related 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles range from 3.9 to 5.3, a range associated with good cellular penetration. [1] For instance, 1-phenyl-3,5-bis(trifluoromethyl)pyrazole has a reported LogP of 3.91. In contrast, the unsubstituted pyrazole core has a LogP of approximately 0.26, and 4-iodo-1H-pyrazole is ~1.5, indicating that the bis-CF3-phenyl group adds roughly 2.4-3.9 LogP units. This increased lipophilicity directly correlates with enhanced passive diffusion across cell membranes, a property that is essential for achieving intracellular target engagement. [1]

Physicochemical properties LogP Lipophilicity

Optimal Research and Industrial Use Cases for 3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole


Synthesis of Diverse Pyrazole Libraries via Palladium-Catalyzed Cross-Coupling

The 4-iodo group makes this compound an ideal substrate for Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions. This enables the rapid generation of structurally diverse 4-substituted pyrazole libraries for hit-to-lead optimization in medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl group provides a favorable lipophilic anchor and a potent pharmacophore for kinase and GPCR targets. [1]

Development of Novel Anticancer Agents Targeting B-RAF and Related Kinases

As a key intermediate, this compound can be elaborated into diarylureas or diarylamides that potently inhibit V600E mutated B-RAF kinase (IC50 = 0.39 μM for lead compound 1e). [2] The scaffold's high selectivity for cancer cells over normal cells (IC50 >100 μM for macrophages) makes it a promising starting point for developing targeted therapies with potentially reduced off-target toxicity. [2]

Discovery of New Antibiotics Against Drug-Resistant Gram-Positive Bacteria

The 3,5-bis(trifluoromethyl)phenyl-pyrazole scaffold is a privileged structure for antimicrobial activity, with derivatives showing MICs as low as 0.25 μg/mL against MRSA and Enterococcus spp. [3] This compound serves as a versatile building block for accessing new antimicrobial agents to combat the growing threat of antibiotic resistance. Its use can lead to compounds with potent anti-biofilm activity (MBEC as low as 1 μg/mL) and efficacy against bacterial persisters. [3]

Chemical Probe Synthesis for Target Validation in Cellular Assays

The combination of a reactive iodo handle for facile bioconjugation or tagging (e.g., via Sonogashira coupling with alkyne-bearing fluorophores or biotin) and a highly lipophilic bis-CF3-phenyl group for efficient cellular uptake makes this compound an excellent precursor for generating chemical probes. These probes can be used in target engagement studies, cellular imaging, and chemoproteomics to validate biological targets in live cells. [1][4]

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